Aspochracin

Beschreibung

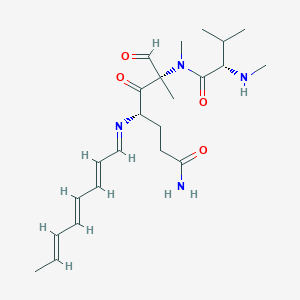

Structure

3D Structure

Eigenschaften

CAS-Nummer |

22029-09-0 |

|---|---|

Molekularformel |

C23H36N4O4 |

Molekulargewicht |

432.6 g/mol |

IUPAC-Name |

(4S,6S)-6-methyl-6-[methyl-[(2S)-3-methyl-2-(methylamino)butanoyl]amino]-4-[[(2E,4E,6E)-octa-2,4,6-trienylidene]amino]-5,7-dioxoheptanamide |

InChI |

InChI=1S/C23H36N4O4/c1-7-8-9-10-11-12-15-26-18(13-14-19(24)29)21(30)23(4,16-28)27(6)22(31)20(25-5)17(2)3/h7-12,15-18,20,25H,13-14H2,1-6H3,(H2,24,29)/b8-7+,10-9+,12-11+,26-15?/t18-,20-,23-/m0/s1 |

InChI-Schlüssel |

IOGJLABBWLQEBL-XJNZMMSPSA-N |

SMILES |

CC=CC=CC=CC=NC(CCC(=O)N)C(=O)C(C)(C=O)N(C)C(=O)C(C(C)C)NC |

Isomerische SMILES |

C/C=C/C=C/C=C/C=N[C@@H](CCC(=O)N)C(=O)[C@](C)(C=O)N(C)C(=O)[C@H](C(C)C)NC |

Kanonische SMILES |

CC=CC=CC=CC=NC(CCC(=O)N)C(=O)C(C)(C=O)N(C)C(=O)C(C(C)C)NC |

Herkunft des Produkts |

United States |

Natural Occurrence and Producer Organisms

Fungal Source Identification

The identification of aspochracin-producing fungi has centered on the Aspergillus genus, with specific species being recognized as consistent producers. These fungi are found in diverse environments, from common soil and agricultural commodities to unique marine habitats. frontiersin.orgwikipedia.org

Aspergillus ochraceus is the definitive primary producer of this compound. frontiersin.orgresearchgate.net This species, widely distributed in nature and commonly isolated from cereals, coffee, fruits, and soil, was the source from which this compound was first isolated in 1969. bioaustralis.comfrontiersin.orgwikipedia.orgnih.gov The initial discovery identified this compound as a novel insecticidal metabolite from the culture filtrate of A. ochraceus, a fungus known to be pathogenic to insects. oup.comtandfonline.comjst.go.jp

A. ochraceus is recognized for its capacity to synthesize a wide array of secondary metabolites, including polyketides, nonribosomal peptides, and various alkaloids. frontiersin.orgmdpi.com this compound falls into the category of non-ribosomal peptides and is specifically a cyclotripeptide. frontiersin.orgnih.gov Its structure consists of N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine, with the ornithine's delta-amino group forming the cyclic structure and its alpha-amino group acylated by an octa-2,4,6-trienoic acid side chain. bioaustralis.comoup.com

| Attribute | Description | Reference |

|---|---|---|

| Year of Discovery | 1969 | bioaustralis.com |

| Producing Organism | Aspergillus ochraceus | oup.comtandfonline.com |

| Compound Class | Cyclic tripeptide (non-ribosomal peptide) | oup.comfrontiersin.org |

| Constituent Amino Acids | N-methyl-L-alanine, N-methyl-L-valine, L-ornithine | oup.comnih.gov |

| Side Chain | Octa-2,4,6-trienoic acid | bioaustralis.comoup.com |

While A. ochraceus is the primary source, this compound and its derivatives have also been isolated from other species within the Aspergillus genus. Notably, Aspergillus sclerotiorum has been identified as a producer of both this compound and novel analogs. tandfonline.comoup.comnih.govnih.gov For instance, JBIR-15, an this compound derivative where the N-methyl alanine (B10760859) is replaced by alanine, was isolated from A. sclerotiorum. frontiersin.orgnih.gov Further investigation of a halotolerant strain of A. sclerotiorum led to the isolation of this compound, JBIR-15, and eleven new this compound-type cyclic tripeptides named sclerotiotides A-K. nih.gov

Other Aspergillus species implicated in the production of this compound analogs include:

Aspergillus violaceofuscus , from which the analog sclerotiotide L was isolated. researchgate.netfrontiersin.org

Aspergillus insulicola , a source of sclerotiotides M-O, L, and F. frontiersin.orgfrontiersin.orgnih.gov

Aspergillus japonicus , which produces cyclohexadepsipeptides known as japonamides that share structural similarities. mdpi.com

The production of this compound by multiple species within the Aspergillus section Circumdati (which includes A. ochraceus and A. sclerotiorum) has been noted in taxonomic studies. studiesinmycology.org

Marine environments, particularly marine sponges and their associated microorganisms, have proven to be a rich source of novel bioactive compounds, including this compound analogs. researchgate.netmdpi.comresearchgate.net Fungi derived from these habitats often produce unique secondary metabolites as an adaptation to their specific ecological niches. frontiersin.orgmdpi.com

Several strains of Aspergillus isolated from marine sponges have been found to produce this compound and its derivatives.

Aspergillus sclerotiorum Huber Sp080903f04 , isolated from the marine sponge Mycale sp., was found to produce this compound and the new derivative JBIR-15. tandfonline.comoup.comnih.govmedchemexpress.commdpi.com

Aspergillus sclerotiorum PT06-1 , a halotolerant fungus from sea salt sediments, produced eleven new sclerotiotides (A-K) along with known aspochracins. nih.govmdpi.com

Aspergillus violaceofuscus , derived from the marine sponge Reniochalina sp., yielded the new this compound-type tripeptide sclerotiotide L. frontiersin.orgnih.gov

Aspergillus insulicola HDN151418 , isolated from an unidentified Antarctic sponge, produced three new analogs, sclerotiotides M-O. nih.govmdpi.com

These findings highlight that marine-derived fungi are a prolific source for discovering new structural variations of the this compound scaffold. researchgate.netnih.gov

| Fungal Strain | Marine Source | Isolated Compound(s) | Reference |

|---|---|---|---|

| Aspergillus sclerotiorum Huber Sp080903f04 | Sponge (Mycale sp.) | This compound, JBIR-15 | tandfonline.commdpi.com |

| Aspergillus sclerotiorum PT06-1 | Sea salt sediment | Sclerotiotides A-K, this compound, JBIR-15 | nih.govmdpi.com |

| Aspergillus violaceofuscus | Sponge (Reniochalina sp.) | Sclerotiotide L | frontiersin.org |

| Aspergillus insulicola HDN151418 | Antarctic sponge | Sclerotiotides M, N, O, L, F | frontiersin.orgnih.gov |

Isolation from Other Aspergillus Species

Fermentation and Cultivation Strategies for this compound Production

The production of this compound and its analogs is achieved through the fermentation of producer fungi under controlled laboratory conditions. The specific cultivation strategy, including media composition and extraction methods, is critical for obtaining these metabolites.

This compound is typically produced by growing the fungal strain in a suitable nutrient medium, followed by extraction of the culture broth or mycelium. A common method involves static culture in Erlenmeyer flasks. tandfonline.com For example, Aspergillus sclerotiorum has been cultured at 27°C for 14 days on a medium containing brown rice, Bacto-Yeast extract, sodium tartrate, and KH2PO4. tandfonline.com

Following fermentation, the extraction process is key to isolating the compounds. A typical procedure involves extracting the mycelium and culture broth with a solvent like aqueous acetone (B3395972) or ethyl acetate (B1210297). tandfonline.comnih.gov The crude extract is then concentrated, and the resulting aqueous residue is partitioned with a solvent such as ethyl acetate to separate the metabolites of interest. tandfonline.com Further purification is generally achieved using chromatographic techniques like HPLC. cdnsciencepub.comnih.gov The final pure compound often appears as a yellow solid, soluble in solvents like ethanol, methanol, and DMSO. bioaustralis.comuniscience.co.kr

Fungi can alter their secondary metabolism in response to environmental stress, a phenomenon that can be harnessed to increase the production of known metabolites or to discover new ones. chvint.comnih.govresearchgate.net This principle, often referred to as the "One Strain, Many Compounds" (OSMAC) approach, involves systematically varying culture parameters such as media composition, temperature, or aeration to trigger the expression of otherwise silent biosynthetic gene clusters. frontiersin.orgnih.gov

In the context of this compound, environmental stressors have been shown to influence production. The isolation of numerous this compound analogs from Aspergillus sclerotiorum PT06-1 was achieved by cultivating the fungus in a hypersaline, nutrient-rich medium. nih.gov This use of high salt concentration represents a form of osmotic stress, which induced the production of a suite of sclerotiotides. nih.govmdpi.com This demonstrates that manipulating environmental conditions, such as salinity, is a viable strategy for exploring the biosynthetic potential of this compound-producing fungi and discovering novel analogs. nih.govnih.gov

Co-culture Approaches for Inducing this compound and Derivative Synthesis

The biosynthesis of secondary metabolites in fungi is often regulated by complex environmental cues, and many biosynthetic gene clusters remain unexpressed, or "silent," under standard laboratory monoculture conditions. nih.govfrontiersin.orgthieme-connect.de Co-culture, which involves growing two or more different microorganisms in the same environment, is an effective strategy to mimic the natural microbial competition and interaction, thereby activating these silent pathways. mdpi.comnih.gov This technique can lead to the production of novel compounds not seen in axenic cultures or significantly increase the yields of known metabolites. nih.govmdpi.com The interactions in a co-culture system can be complex, involving physical contact or chemical signaling, which triggers defense mechanisms and the production of specialized metabolites. rsc.orgnih.govjmb.or.kr

Research into fungal co-culture has demonstrated its potential for inducing the synthesis of diverse secondary metabolites, including derivatives related to this compound. researchgate.netthieme-connect.com Microbial co-cultivation is increasingly recognized as a powerful tool for discovering new natural products by stimulating biosynthetic pathways that are otherwise dormant. frontiersin.orgthieme-connect.de

One notable study investigated the co-culture of the marine fungus Aspergillus flavipes with an actinomycete, Streptomyces sp., isolated from the same habitat. The secondary metabolite profiles of this co-culture revealed the induced production of a series of cytochalasans, including five aspochalasins and rosellichalasin. nih.gov Further analysis confirmed that A. flavipes was the producer of these compounds. nih.gov The study also suggested that direct physical contact between the microbes was necessary for the successful induction of these active secondary metabolites, as experiments using a membrane-separated culture did not yield the same results. nih.gov The induced aspochalasins exhibited cytotoxic effects against the co-cultured Streptomyces sp., indicating a competitive interaction. nih.gov

Table 1: Induced Production of Aspochalasins in Aspergillus flavipes via Co-culture

| Co-culture System | Producer Organism | Inducer Organism | Induced Compounds | Induction Mechanism | Reference |

|---|

While direct induction of this compound in its primary producer, Aspergillus ochraceus, through co-culture is a specific area of ongoing research, related studies on this fungus highlight the effectiveness of the co-culture strategy. For instance, co-culturing A. ochraceus with the bacterium Bacillus subtilis on a solid rice medium resulted in the production of two new alkaloids, ochraspergillic acids A and B. frontiersin.orgnih.govresearchgate.net These compounds were not detected in the axenic cultures of either microorganism, demonstrating that the fungal-bacterial interaction triggered novel biosynthetic pathways in the fungus. researchgate.net

In a separate study, the co-culture of Aspergillus ochraceus with the phytopathogen Fusarium proliferatum resulted in an ethyl acetate extract with significantly enhanced inhibitory activity compared to monoculture extracts. ekb.eg High-performance liquid chromatography (HPLC) analysis of the co-culture extract revealed a new peak that was absent in the extracts from the individual fungal cultures, suggesting the synthesis of a novel compound induced by the interaction. ekb.eg

Table 2: Research Findings on Induced Metabolite Synthesis in Aspergillus ochraceus Co-cultures

| Co-culture Pairing | Culture Medium | Key Findings | Induced Compounds | Reference |

|---|---|---|---|---|

| Aspergillus ochraceus + Bacillus subtilis | Solid Rice Medium | Induced the production of new alkaloids not found in monocultures. | Ochraspergillic Acid A, Ochraspergillic Acid B | frontiersin.orgnih.govresearchgate.net |

These findings collectively underscore the utility of co-culture as a strategic approach to unlock the cryptic metabolic potential of fungi. nih.govresearchgate.net By simulating the competitive and interactive dynamics of natural ecosystems, researchers can induce the production of this compound derivatives and other novel, structurally diverse compounds from producer organisms like Aspergillus species. nih.govrsc.org

Table of Mentioned Compounds

| Compound Name |

|---|

| Aspochalasin |

| This compound |

| Ochraspergillic Acid A |

| Ochraspergillic Acid B |

Aspochracin Biosynthesis

General Principles of Non-Ribosomal Peptide Synthesis (NRPS) in Fungi

Non-ribosomal peptides (NRPs) are a diverse class of secondary metabolites synthesized by large, multienzyme complexes known as non-ribosomal peptide synthetases (NRPSs). nih.govresearchgate.net This synthesis pathway is independent of ribosomes and mRNA, allowing for the incorporation of a wide array of non-proteinogenic amino acids and other building blocks. igem.orgnih.gov Fungal NRPSs are responsible for producing compounds with significant biological activities, including antibiotics, immunosuppressants, and toxins. nih.govresearchgate.netnih.gov

The fundamental architecture of an NRPS is modular. igem.orgmdpi.com Each module is responsible for the recognition, activation, and incorporation of a single amino acid into the growing peptide chain. nih.gov A minimal NRPS module contains three core domains:

Adenylation (A) domain: This domain selects a specific amino acid and activates it as an aminoacyl adenylate, using ATP. igem.orgmdpi.com The specificity of the A-domain's binding pocket is a primary determinant of the final peptide's composition. mdpi.com

Thiolation (T) domain: Also known as a peptidyl carrier protein (PCP), the T-domain covalently tethers the activated amino acid via a thioester bond to its post-translationally attached 4'-phosphopantetheine (B1211885) (Ppant) arm. igem.org This arm transports the substrate between the different catalytic domains.

Condensation (C) domain: This domain catalyzes the formation of the peptide bond between the upstream, growing peptide chain and the amino acid held by the adjacent T-domain within the same module. researchgate.netigem.org

The sequence of modules along the NRPS enzyme generally dictates the sequence of amino acids in the final peptide product, a principle known as the collinearity rule. mdpi.com In fungi, the modules for a single NRP are often located on one large protein. mdpi.com The release of the final peptide from the synthetase is a critical step. In many fungal NRPSs that produce cyclic peptides, this is catalyzed by a specialized C-terminal Condensation (CT) domain, which facilitates intramolecular cyclization and releases the product. mdpi.com This contrasts with many bacterial systems that use a terminal Thioesterase (TE) domain for either cyclization or hydrolysis. mdpi.com

| Domain | Function |

| Adenylation (A) | Selects and activates a specific amino acid using ATP. igem.orgmdpi.com |

| Thiolation (T) | Covalently binds the activated amino acid via a phosphopantetheine arm. igem.org |

| Condensation (C) | Catalyzes peptide bond formation between adjacent amino acids. researchgate.netigem.org |

| C-terminal (CT) | Often found in fungal NRPSs, catalyzes the cyclization and release of the peptide. mdpi.com |

Proposed Biosynthetic Pathway of Aspochracin

The biosynthesis of this compound is proposed to be a hybrid process, integrating both non-ribosomal peptide synthesis and polyketide synthesis to create its characteristic lipopeptide structure.

While specific isotope labeling studies for this compound itself are not extensively detailed in the reviewed literature, its structure provides clear indications of its precursors. The cyclic peptide core is formed from L-ornithine, L-valine, and L-alanine. The octatrienoic acid side chain is a polyketide, which is biosynthesized from acetate (B1210297) and malonate units. nih.govrsc.org

Labeling experiments are a cornerstone for elucidating biosynthetic pathways. For instance, studies on other Aspergillus metabolites like ochratoxin A confirmed the incorporation of L-phenylalanine and malonic acid into its structure. nih.govfrontiersin.org Similarly, the polyketide origin of aspyrone (B94758) was confirmed through the incorporation of 14C-labeled acetate and malonate. rsc.org A similar approach would be expected to confirm the precursors of this compound.

The (2E,4E,6E)-octatrienoic acid side chain of this compound is the product of a polyketide synthase (PKS) pathway. researchgate.netresearchgate.netnih.gov PKSs are large enzymes that, much like NRPSs, function as assembly lines. nih.gov They catalyze the sequential condensation of simple acyl-CoA units, typically acetyl-CoA as a starter unit and malonyl-CoA as extender units, to build a carbon chain. mdpi.com

In the case of this compound, the biosynthesis involves a hybrid PKS-NRPS system. nih.gov In such systems, the PKS module synthesizes the polyketide chain, which is then transferred to the NRPS assembly line. nih.govmdpi.com This transfer can occur at the beginning of the peptide assembly, where the polyketide acts as a starter unit for the first NRPS module. The polyketide is typically attached to the N-terminal amino acid of the peptide chain, which for this compound is ornithine.

In fungi, the genes responsible for the biosynthesis of a secondary metabolite are typically located together on the chromosome in a biosynthetic gene cluster (BGC). mdpi.com A BGC contains the core synthase gene (PKS or NRPS) along with genes encoding tailoring enzymes, transporters, and regulatory proteins. mdpi.com

While a specific BGC for this compound has not been fully characterized in the available literature, its components can be predicted based on the final structure. A putative this compound BGC would be expected to encode:

A hybrid PKS-NRPS or separate PKS and NRPS enzymes.

An NRPS with three modules, with A-domains specific for ornithine, valine, and alanine (B10760859).

A PKS responsible for synthesizing the C8 octatrienoic acid chain.

Genes for tailoring enzymes, including N-methyltransferases for the modification of valine and alanine.

An acyl-transferase or a specialized C-domain to ligate the polyketide chain to the peptide core.

The discovery of BGCs for other complex fungal metabolites, such as the lipopeptide echinocandins and the depsipeptide kutznerides, provides a framework for understanding how such clusters are organized and function. rsc.orgnih.gov Genome mining of Aspergillus species continues to be a powerful tool for identifying novel BGCs. mdpi.comresearchgate.net

Involvement of Polyketide Synthase (PKS) Pathways

Post-Synthetic Modifications and Enzymatic Transformations

The assembly of the this compound backbone by the PKS-NRPS machinery is followed by several crucial modification and transformation steps to yield the final bioactive molecule. These tailoring reactions add to the structural complexity and are catalyzed by enzymes often encoded within the BGC.

Key transformations in this compound biosynthesis include:

N-methylation: The α-amino groups of the valine and alanine residues are methylated. mdpi.comnih.gov In NRPS systems, this is typically carried out by an N-methyltransferase (MT) domain that can be integrated within the NRPS module itself. This domain uses S-adenosyl methionine (SAM) as a methyl group donor.

Acylation: The PKS-synthesized octatrienoic acid must be attached to the N-terminus of the peptide. This is often accomplished by a starter C-domain that is selective for an acyl-CoA substrate instead of an amino acid, or by a separate acyltransferase enzyme. researchgate.net This links the polyketide and peptide portions of the molecule.

Cyclization: The final linear lipopeptide must be cyclized. In fungal systems, this is typically achieved by a terminal CT-domain which catalyzes an intramolecular condensation reaction between the C-terminus and the N-terminus of the peptide, releasing the cyclic product from the enzyme complex. mdpi.com

These enzymatic modifications are essential for producing the final, stable structure of this compound. researchgate.netmdpi.com

Chemical Structure and Structural Elucidation Methodologies

Aspochracin as a Non-Proteogenic Cyclic Tripeptide

This compound is classified as a non-proteogenic cyclic tripeptide. bioaustralis.comsemanticscholar.org This means its structure is based on a ring composed of three amino acid residues that are not among the 20 common protein-building amino acids. semanticscholar.org Specifically, the cyclic core of this compound is formed from N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine. tandfonline.comoup.com The cyclic nature of peptides can confer a wide range of biological activities, including insecticidal, cytotoxic, and antifungal properties. semanticscholar.org The initial structural elucidation of this compound was a significant discovery, revealing it as the first cyclic tripeptide to be isolated from a fungal source in 1969. semanticscholar.org

The structure of this compound is further distinguished by an octatrienoic acid side chain attached to the alpha-amino group of the ornithine residue. bioaustralis.comoup.com The cyclization involves the delta-amino group of ornithine, rather than the more common alpha-amino group, which is a key feature of its structure. bioaustralis.comuniscience.co.kr

Elucidation of Constituent Amino Acids and Side Chain Composition

The determination of this compound's structure required the careful identification of its constituent parts: the three amino acid residues and the fatty acid side chain.

N-Methyl-L-Valine Moiety Characterization

Alongside N-methyl-L-alanine, N-methyl-L-valine forms the second N-methylated amino acid residue in the this compound ring. tandfonline.comoup.com N-methyl-L-valine is a derivative of the amino acid L-valine. nih.gov Its identification was achieved through the initial structural elucidation work on this compound. tandfonline.comjst.go.jp The presence of two N-methylated amino acids within the same cyclic peptide is a notable feature.

L-Ornithine Cyclization and Derivatives

The third amino acid in the cyclic structure is L-ornithine. tandfonline.comoup.com A key structural feature of this compound is the unusual cyclization involving the delta-amino group of the L-ornithine residue, rather than its alpha-amino group. bioaustralis.comuniscience.co.kr This forms a lactam bond that closes the tripeptide ring. The alpha-amino group of the ornithine residue remains available for the attachment of the fatty acid side chain. bioaustralis.comuniscience.co.kr This specific mode of cyclization is a defining characteristic of the this compound family of compounds.

Advanced Spectroscopic and Chemical Methods for Structure Determination

The elucidation of this compound's structure, and that of its analogs, has been made possible through a combination of advanced spectroscopic and chemical techniques. These methods provide detailed information about molecular weight, atomic connectivity, and three-dimensional arrangement.

Key techniques employed in the structural analysis of this compound and related cyclic peptides include:

Mass Spectrometry (MS) : This technique is fundamental for determining the molecular weight and formula of a compound. intertek.comstudypug.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in determining the elemental composition. sci-hub.se Tandem MS (MS/MS) experiments can be used to fragment the molecule and provide information about the sequence of amino acids in the peptide. intertek.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for determining the detailed structure of organic molecules. solubilityofthings.comjeolusa.com One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR provide information about the different types of protons and carbons in the molecule. sci-hub.se Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are crucial for establishing the connectivity between atoms and piecing together the molecular framework. sci-hub.seresearchgate.net NOESY experiments can provide information about the relative stereochemistry of the molecule. sci-hub.se

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups within a molecule, such as carbonyl groups (C=O) in the peptide bonds and the fatty acid side chain, and N-H bonds. studypug.comsolubilityofthings.com

X-ray Crystallography : When a compound can be crystallized, X-ray crystallography can provide a definitive three-dimensional structure. studypug.com

Chemical Methods : Chemical degradation and derivatization have also been instrumental. For example, acid hydrolysis of this compound breaks the peptide bonds, releasing the individual amino acid components, which can then be identified. researchgate.net The synthesis of derivatives, such as hexahydrothis compound, has been used to confirm structural features. oup.com

These methods, used in combination, provide a comprehensive picture of the chemical structure of this compound and its derivatives. anu.edu.au

Data Tables

Table 1: Constituent Moieties of this compound

| Component | Chemical Formula | Moiety Type | Point of Attachment |

| N-Methyl-L-alanine | C₄H₉NO₂ | Non-proteogenic amino acid | Cyclic peptide backbone |

| N-Methyl-L-valine | C₆H₁₃NO₂ | Non-proteogenic amino acid | Cyclic peptide backbone |

| L-Ornithine | C₅H₁₂N₂O₂ | Non-proteogenic amino acid | Cyclic peptide backbone (via δ-amino group) and attachment point for side chain (via α-amino group) |

| (2E,4E,6E)-Octa-2,4,6-trienoic acid | C₈H₁₀O₂ | Fatty acid | α-amino group of L-ornithine |

Table 2: Spectroscopic Data for this compound and Related Compounds

| Technique | Information Obtained | Reference |

| High-Resolution Mass Spectrometry (HRMS) | Accurate molecular weight and elemental composition | sci-hub.se |

| 1D NMR (¹H, ¹³C) | Information on the types and number of protons and carbons | sci-hub.se |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms, establishing the molecular framework | sci-hub.seresearchgate.net |

| NOESY | Through-space correlations, providing information on stereochemistry | sci-hub.se |

| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., C=O, N-H) | studypug.comsolubilityofthings.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound-type compounds. researchgate.net A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for piecing together the molecular puzzle. pressbooks.pubpressbooks.pub

1D NMR, including ¹H and ¹³C spectra, provides the initial overview of the molecule's components. For this compound analogues, ¹H NMR spectra typically reveal characteristic signals for amide NH protons, N-methyl groups, and α-methine protons, which are indicative of a tripeptide structure. thieme-connect.commdpi.com The ¹³C NMR spectrum complements this by showing resonances for amide carbonyl carbons, among others. mdpi.com

2D NMR experiments are crucial for establishing the connectivity between these components. frontiersin.org

¹H-¹H Correlation Spectroscopy (COSY) is used to identify protons that are coupled to each other, helping to define individual amino acid spin systems. pressbooks.publibretexts.org

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates protons with their directly attached carbons, allowing for the assignment of carbon signals based on the already assigned proton signals. libretexts.org

Heteronuclear Multiple Bond Correlation (HMBC) is key to connecting the individual amino acid residues and attaching the fatty acid side chain. It reveals long-range correlations (typically 2-3 bonds) between protons and carbons, for instance, from an N-methyl proton to the carbonyl carbon of its own residue or from an alpha-proton to the carbonyl carbon of the preceding residue. libretexts.organton-paar.com

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide information about the relative configuration of the molecule by identifying protons that are close in space. thieme-connect.com

Through comprehensive analysis of these 1D and 2D NMR datasets, the planar structure, including the sequence of the amino acid residues and the structure of the N-acyl chain, can be fully established. frontiersin.orgdrugfuture.comnihs.go.jp

| Position | ¹³C δ (ppm) | ¹H δ (ppm, Multiplicity, J in Hz) |

|---|---|---|

| NMe-Ala residue | ||

| 1 | 171.9 | |

| 2 | 58.8 | 4.97 (q, 6.9) |

| 3 | 14.8 | 1.18 (d, 6.9) |

| N-CH₃ | 31.0 | 2.83 (s) |

| NMe-Val residue | ||

| 4 | 170.9 | |

| 5 | 62.6 | 4.71 (d, 9.9) |

| 6 | 29.2 | 2.33 (m) |

| 7 | 19.8 | 1.02 (d, 6.7) |

| 8 | 18.1 | 0.91 (d, 6.7) |

| N-CH₃ | 31.0 | 2.95 (s) |

| Orn residue | ||

| 9 | 172.9 | |

| 10 | 52.7 | 4.50 (m) |

| 11 | 27.9 | 1.75 (m), 1.63 (m) |

| 12 | 22.5 | 1.58 (m) |

| 13 | 38.9 | 3.20 (m) |

| NH | 7.47 (t, 5.6) |

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a fundamental tool in the characterization of this compound and its derivatives. This technique provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.gov This precision allows for the unambiguous determination of the compound's molecular formula, a critical first step in the process of structure elucidation. mdpi.comdrugfuture.comnihs.go.jp For example, HRESIMS analysis of various this compound-type cyclic tripeptides has been used to establish their elemental compositions, distinguishing them from one another based on differences as small as a methylene (B1212753) group (CH₂) or other functional moieties. thieme-connect.com

| Compound | Observed m/z [M+H]⁺ or [M-H]⁻ | Calculated m/z | Molecular Formula | Reference |

|---|---|---|---|---|

| Sclerotiotide M | 435.2246 [M-H]⁻ | 435.2249 | C₂₁H₃₂N₄O₆ | thieme-connect.com |

| Sclerotiotide N | 451.2556 [M+H]⁺ | - | C₂₂H₃₄N₄O₆ | thieme-connect.com |

| Sclerotiotide L | 481.3042 [M+H]⁺ | 481.3026 | C₂₄H₄₀N₄O₆ | mdpi.com |

| Sclerotiotide O | 523.3492 [M+H]⁺ | - | C₂₇H₄₆N₄O₆ | thieme-connect.com |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present within a molecule by measuring the absorption of infrared radiation. mdpi.com In the structural analysis of this compound and its analogues, IR spectra provide key evidence for the presence of specific chemical bonds. Notably, the detection of absorption bands characteristic of amide groups confirms the peptide nature of the molecular backbone. thieme-connect.com These absorptions are typically strong and appear in specific regions of the spectrum, providing clear and direct evidence for the compound's classification as a peptide.

| Absorption Band (cm⁻¹) | Functional Group Assignment |

|---|---|

| 3394 | Amide N-H Stretching |

| 1681 | Amide C=O Stretching (Amide I band) |

Optical Rotation Analysis

Optical rotation is a physical property of chiral molecules, such as this compound, which contains multiple asymmetric centers. This property is the rotation of the plane of polarized light as it passes through a solution of the compound. A polarimeter is used to measure this rotation, which is reported as the specific rotation [α]. frontiersin.orgnihs.go.jp The sign (+ for dextrorotatory or - for levorotatory) and magnitude of the specific rotation are characteristic of a particular enantiomer and are crucial for confirming the absolute stereochemistry of the molecule. The determination of optical rotation is a standard procedure in the characterization of new, chiral natural products like this compound-type peptides. drugfuture.com

| Compound | Specific Rotation [α]²⁰D | Conditions (c, Solvent) | Reference |

|---|---|---|---|

| Sclerotiotide L | -121 | 0.1, MeOH | libretexts.org |

Chemical Derivatization and Degradation Studies

To unambiguously determine the absolute configuration of the stereocenters within this compound and its analogues, chemical derivatization and degradation methods are indispensable. These techniques involve chemically modifying the molecule or breaking it down into smaller, more easily identifiable fragments.

A common strategy involves the acid hydrolysis of the cyclic peptide to break the amide bonds and release the constituent amino acids. The absolute configuration (D or L) of these amino acids is then determined using methods like advanced Marfey's analysis. drugfuture.com This involves derivatizing the amino acid hydrolysate with a chiral reagent, such as 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) or its enantiomer. thieme-connect.com The resulting diastereomers are then separated and analyzed by chromatography (e.g., HPLC), and their retention times are compared to those of derivatized authentic D- and L-amino acid standards. This comparison allows for the definitive assignment of the stereochemistry for each amino acid in the peptide. thieme-connect.com

For chiral centers within the fatty acid side chain, other derivatization techniques are used. For instance, Mosher's method, which involves esterification of a hydroxyl group with (R)- and (S)-α-methoxyphenylacetic acid (MPA), can be used to determine the absolute configuration of the carbinol carbon by analyzing the changes in the ¹H NMR chemical shifts of the resulting diastereomeric esters.

Aspochracin Derivatives and Structural Modifications

Naturally Occurring Aspochracin Analogs

Fungi, particularly from the genus Aspergillus, produce a variety of compounds structurally similar to this compound. These natural analogs typically differ in the N-methylation pattern of the peptide core or the structure of the fatty acid side chain.

A significant group of this compound-type cyclic tripeptides, named sclerotiotides, has been isolated from fungal species. The halotolerant fungus Aspergillus sclerotiorum (strain PT06-1) was found to produce eleven new this compound-type cyclic tripeptides, designated sclerotiotides A–K, alongside the known compounds this compound and JBIR-15. acs.orgacs.orgmdpi.com Their structures were determined through spectroscopic analysis and chemical methods. acs.org

Further investigations into marine-derived fungi led to the isolation of additional analogs. Three new sclerotiotides, M, N, and O (1-3), were identified from Aspergillus insulicola (strain HDN151418), which was isolated from an unidentified Antarctic sponge. frontiersin.orgmdpi.com This fungus also produced the known analogs sclerotiotide L (4), sclerotiotide F (5), and sclerotiotide B (6). mdpi.comnih.gov Sclerotiotide L was also isolated from Aspergillus violaceofuscus, a fungus derived from the marine sponge Reniochalina sp. nih.govfrontiersin.org

The structural diversity among sclerotiotides primarily arises from variations in the polyketide side chain. For instance, sclerotiotides M and N are the first examples of this class to possess a hexa-2,4-dienedioic acid or its corresponding methyl ester as the side chain. mdpi.com Some of these compounds have demonstrated selective antifungal activity against Candida albicans. acs.orgacs.orgmdpi.com

Table 1: Selected Sclerotiotides and Their Fungal Sources

| Compound | Fungal Source(s) | Reference(s) |

| Sclerotiotides A-K | Aspergillus sclerotiorum | acs.orgacs.orgmdpi.com |

| Sclerotiotide L | Aspergillus insulicola, Aspergillus violaceofuscus | mdpi.comnih.govnih.govfrontiersin.org |

| Sclerotiotides M-O | Aspergillus insulicola | frontiersin.orgmdpi.commdpi.com |

JBIR-15 is a significant, naturally occurring analog of this compound. mdpi.com It is the N-demethylated version of this compound, lacking a methyl group on one of the amino acid residues within the cyclic peptide core. nih.govresearchgate.net JBIR-15 is frequently co-isolated with this compound from various fungal strains, including Aspergillus sclerotiorum, Aspergillus kumbius, and Aspergillus insulicola. acs.orgnih.govresearchgate.netpublish.csiro.auresearchgate.net Its discovery and structural relationship to this compound have been confirmed through spectroscopic analysis. researchgate.netacs.org The co-occurrence of this compound and JBIR-15 suggests a close biosynthetic relationship, with JBIR-15 potentially serving as a precursor to this compound. nih.gov

Beyond the sclerotiotides, other cyclic tripeptides sharing the this compound framework have been identified from fungal sources. mdpi.com The genera Aspergillus, Penicillium, and Xylaria are known producers of these compounds. semanticscholar.org One such group is the psychrophilins. semanticscholar.org For example, psychrophilin E, isolated from the co-fermentation of two marine algae-derived Aspergillus species, is a related cyclotripeptide. researchgate.net These compounds are characterized by a core ring composed of three amino acid residues and exhibit a range of biological activities, including insecticidal, cytotoxic, and antifungal properties. mdpi.comsemanticscholar.org

JBIR-15 and N-Demethylated Analogs

Biogenetic Relationships Among this compound-Type Peptides

The structural similarities among the various this compound-type peptides suggest they are closely linked biosynthetically. It has been proposed that some of the observed diversity, particularly among the sclerotiotides, may arise from non-enzymatic transformations of primary metabolic products during fermentation or extraction. acs.orgacs.org

Chemical transformation studies have shown that several sclerotiotides (specifically D–K) are likely artifacts. acs.orgacs.org It is hypothesized that these compounds can be formed from the more stable precursors, JBIR-15 and this compound, through processes such as photoisomerization-initiated radical reactions or simple air oxidation. acs.orgnih.gov This indicates that a single biosynthetic pathway can lead to a wider array of related molecules through subsequent chemical modifications in the culture medium or during the isolation process.

Chemical Modifications and Semisynthesis of this compound Analogs

The targeted chemical alteration of the this compound molecule has been explored to understand its structure-activity relationship and to create new derivatives.

A key chemical modification of this compound is its hydrogenation. This reaction targets the octatrienoic acid side chain, which contains conjugated double bonds. Catalytic hydrogenation of this compound leads to the saturation of this side chain, yielding a derivative known as hexahydrothis compound. researchgate.netoup.comtandfonline.com This transformation was instrumental in the initial structural elucidation of this compound. researchgate.nettandfonline.com The synthesis of hexahydrothis compound was achieved by the cyclization of N-methyl-L-valyl-N-methyl-L-alanyl-α-caprylyl-L-ornithine. researchgate.netoup.com Interestingly, during this synthesis, a byproduct named isohexahydrothis compound was also isolated from the reaction mixture. researchgate.netoup.comtandfonline.com The hydrogenation of the side chain was found to completely eliminate the insecticidal activity of the parent compound, highlighting the critical role of the conjugated triene system for its biological function. nih.gov

Formation of Analogs via Photoisomerization and Air Oxidation

The chemical diversity of this compound-type cyclic tripeptides is not solely dependent on biosynthetic pathways; it can also be expanded through chemical transformations such as photoisomerization and air oxidation. mdpi.com These reactions can occur during fermentation, isolation, or even upon exposure to light and air, leading to the formation of various analogs, some of which are considered artifacts of the isolation process. mdpi.comacs.org

Research on the halotolerant fungus Aspergillus sclerotiorum PT06-1 led to the isolation of this compound, its N-demethyl analog JBIR-15, and a series of new derivatives named sclerotiotides A–K. acs.org Subsequent chemical transformation studies revealed that many of these sclerotiotides were not natural products but artifacts formed from this compound and JBIR-15. acs.orgmdpi.com For instance, some analogs are synthesized from JBIR-15 or this compound through a radical reaction initiated by photoisomerization. mdpi.com Sclerotiotides A and B, two cyclic hexapeptides also isolated from Aspergillus sclerotiorum, are photointerconvertible, transforming into one another via a radical reaction triggered by direct photoisomerization. nih.govresearchgate.net

Air oxidation is another significant pathway for the formation of this compound derivatives. mdpi.com During the study of metabolites from Aspergillus sclerotiorum PT06-1, compounds sclerotiotides G, H, J, and K (compounds 203-206 in the study) were identified as products of the air oxidation of this compound (compound 208). mdpi.com The structures of these oxidation products were determined as threo- and erythro-(2E,4E)-cyclo-[(N-Me-L-Ala)-(N-Me-L-Val)-(Nα-6,7-dihydroxyocta-2,4-dienoyl-L-Orn)]. mdpi.com Similarly, the potential for oxidation is observed in other fungal metabolites, where compounds can be slowly oxidized to their quinone forms when exposed to air. researchgate.net This phenomenon highlights the instability of certain parent compounds and the ease with which structural diversity can be generated non-enzymatically. mdpi.com

| Parent Compound | Transformation Process | Resulting Analogs | Reference |

|---|---|---|---|

| This compound / JBIR-15 | Photoisomerization-initiated radical reaction | Sclerotiotide Analogs | mdpi.com |

| This compound (208) | Air Oxidation | Sclerotiotides G, H, J, K (203-206) | mdpi.com |

| Sclerotide A | Photoisomerization | Sclerotide B | researchgate.net |

| Sclerotide B | Photoisomerization | Sclerotide A | researchgate.net |

Structure-Activity Relationship (SAR) Studies of this compound and Derivatives

The biological activity of this compound and its derivatives is intricately linked to their structural features. Structure-activity relationship (SAR) studies are crucial for understanding how specific chemical modifications influence their efficacy, particularly their antimicrobial and cytotoxic effects. The primary points of structural variation in this compound-type cyclotripeptides are the polyketide side chain, the amino acid composition of the peptide ring, and the degree of N-methylation on the amino acid residues. mdpi.com

Impact of Polyketide Side Chain Diversity

The polyketide-derived fatty acid side chain is a critical determinant of the biological activity of this compound analogs. The structure of this acyl chain, synthesized by polyketide synthases (PKSs), can vary in length, branching, and degree of saturation and oxidation. nih.govnih.gov These variations directly modulate the biological profile of the resulting molecule. nih.gov

Influence of Amino Acid Constitution and N-Methylation

The cyclic tripeptide core of this compound is another key area for SAR studies. Modifications to the constituent amino acids and their N-methylation status have profound effects on activity. mdpi.com N-methylation, the substitution of a methyl group on a peptide backbone nitrogen, can significantly alter a peptide's properties by affecting its conformation, proteolytic stability, and lipophilicity. nih.govrsc.orgnih.gov

A direct comparison between this compound and its N-demethyl analog, JBIR-15, illustrates the impact of N-methylation. acs.org Both compounds, along with several derivatives (sclerotiotides), were evaluated for antifungal activity against Candida albicans. acs.org Sclerotiotide B, an analog of this compound, showed an MIC of 3.8 μM, while this compound itself had an MIC of 30 μM. acs.org JBIR-15, the demethylated version, also had an MIC of 30 μM. acs.org However, other analogs like Sclerotiotide A and I showed activity with MICs of 7.5 μM and 6.7 μM, respectively. acs.org This indicates that the relationship is not straightforward; while N-methylation is a key structural feature, its effect on activity is context-dependent and influenced by other structural elements of the molecule. nih.gov

General studies on N-methylated peptides suggest that this modification can lead to a loss of activity by disrupting hydrogen bonding necessary for forming a stable, active conformation. nih.gov However, it can also enhance activity or alter specificity. nih.govmdpi.com The change in activity is often attributed to a shift in the conformational equilibrium of the peptide backbone. nih.govmdpi.com

| Compound | Key Structural Feature | MIC (μM) | Reference |

|---|---|---|---|

| Sclerotiotide A | This compound Analog | 7.5 | acs.org |

| Sclerotiotide B | This compound Analog | 3.8 | acs.org |

| Sclerotiotide F | This compound Analog | 30 | acs.org |

| Sclerotiotide I | This compound Analog | 6.7 | acs.org |

| JBIR-15 | N-demethyl this compound | 30 | acs.org |

| This compound | N-methylated | 30 | acs.org |

Biological Activities and Molecular Mechanisms

Insecticidal Activity of Aspochracin

This compound and its derivatives are recognized for their potent insecticidal effects against a range of insect pests. This activity is a key area of investigation, with studies focusing on both its efficacy and the underlying structure-activity relationships.

Efficacy Against Specific Insect Pests (e.g., Silkworm, Fall Webworm)

The fall webworm, Hyphantria cunea, is a significant defoliator of numerous ornamental and fruit trees. waterfordmi.govusu.edunih.gov This pest, native to North America, has become an invasive species in other parts of the world, causing considerable damage to vegetation. waterfordmi.govnih.gov The larvae of the fall webworm construct large, unsightly silken webs on the terminal branches of trees, within which they feed on leaves. waterfordmi.govumn.edu While the damage is often cosmetic, severe infestations can lead to significant defoliation. waterfordmi.gov

Control methods for fall webworm include mechanical removal of nests, the use of biological control agents like Bacillus thuringiensis (Bt), and the application of chemical insecticides. waterfordmi.govusu.eduumn.edu The effectiveness of these methods can be limited, particularly once the larvae are protected within their extensive webbing. usu.eduumn.edu This has driven research into novel insecticidal compounds like this compound.

While specific data on the direct application and efficacy of this compound against the fall webworm and silkworm in the provided search results is limited, the general insecticidal properties of this compound suggest its potential as a control agent for such pests.

Correlation Between Structure and Insecticidal Potency

The insecticidal activity of this compound and its analogues is intrinsically linked to their chemical structure. Carbamate insecticides, for instance, function by inhibiting acetylcholinesterase (AChE), an essential enzyme in the insect nervous system. nih.gov Their effectiveness is determined by factors such as lipid solubility and a structural shape that is complementary to the active site of AChE. nih.gov

The structure-activity relationship (SAR) is a critical aspect of developing potent insecticides. nih.gov Studies on various insecticidal compounds have shown that modifications to different parts of the molecule can significantly impact their potency. For example, in a series of novel diamide (B1670390) compounds, the type and position of substituents on the pyrazolyl and phenyl groups were found to greatly influence their insecticidal and acaricidal activities. semanticscholar.org Similarly, for isoxazoline (B3343090) derivatives, the identity of certain substituents is crucial for their pesticidal effects. researchgate.net

While the specific structural features of this compound that govern its insecticidal potency are not detailed in the provided search results, the principles of SAR observed in other insecticides are likely applicable. The unique cyclic peptide structure of this compound undoubtedly plays a key role in its interaction with its biological target in insects.

Antimicrobial Activities

This compound and related compounds have demonstrated a notable spectrum of antimicrobial activity, including effects against both bacteria and fungi.

Antibacterial Spectrum and Efficacy

The antibacterial properties of various compounds are often described by their spectrum of activity, indicating the range of bacterial species they are effective against. For example, ceftriaxone, a third-generation cephalosporin, exhibits broad-spectrum activity against both Gram-positive and Gram-negative aerobic bacteria, as well as some anaerobic bacteria. nih.gov In contrast, some antibiotics have a narrower spectrum; for instance, certain agents are primarily effective against Gram-positive organisms like methicillin-susceptible Staphylococcus aureus (MSSA), while others target Gram-negative bacteria. nih.gov

While the provided search results mention the antibacterial activity of this compound-related compounds, a detailed spectrum of efficacy is not available. bsu.edu One study noted that a derivative of this compound showed antibacterial activity against S. aureus. bsu.edu The mechanisms of antibacterial action can vary, with some agents, like exopolysaccharides (EPS) produced by lactic acid bacteria, thought to disrupt the bacterial cell envelope. frontiersin.org

Antifungal Efficacy, with Focus on Candida albicans

Several this compound-type cyclic tripeptides have been specifically evaluated for their antifungal effects, with a particular focus on Candida albicans, an opportunistic fungal pathogen. nih.govfrontiersin.org In one study, a series of sclerotiotides, which are this compound-type compounds, were isolated and tested. nih.gov Sclerotiotides A, B, F, and I, along with another known compound, JBIR-15, exhibited selective antifungal activity against C. albicans. nih.gov

The minimum inhibitory concentration (MIC) is a standard measure of antifungal potency. The study on sclerotiotides reported the following MIC values against C. albicans:

| Compound | MIC (µM) |

| Sclerotiotide A | 7.5 |

| Sclerotiotide B | 3.8 |

| Sclerotiotide F | 30 |

| Sclerotiotide I | 6.7 |

| JBIR-15 | 30 |

Data sourced from a study on cyclic tripeptides from Aspergillus sclerotiorum PT06-1. nih.gov

For comparison, other natural compounds have also shown efficacy against C. albicans. For instance, sanguinarine, a plant-derived compound, demonstrated MICs in the range of 112.8–150.5 μM against clinical isolates of C. albicans. frontiersin.org Spice extracts, such as cinnamon, have also been shown to have very low MICs (<0.05 mg/ml) against this fungus. nih.gov

Anti-inflammatory Properties of this compound-Type Peptides

Cyclic peptides, including those of the this compound type, are recognized for their potential anti-inflammatory properties. frontiersin.orgnih.gov These compounds can modulate the production of cytokines, which are key mediators of inflammation. frontiersin.orgnih.gov

One study investigated new cyclic peptides from a marine sponge-derived fungus, Aspergillus violaceofuscus. frontiersin.orgnih.govresearchgate.net Among the isolated compounds was an this compound-type cyclic tripeptide, sclerotiotide L. frontiersin.orgnih.govresearchgate.net While sclerotiotide L itself was not reported to have anti-inflammatory activity in this particular study, other cyclic peptides isolated from the same fungus did. frontiersin.orgnih.govresearchgate.netmdpi.com Specifically, a cyclic tetrapeptide and a diketopiperazine dimer demonstrated significant anti-inflammatory effects by inhibiting the expression of interleukin-10 (IL-10) in lipopolysaccharide (LPS)-induced THP-1 cells, a human monocytic leukemia cell line. frontiersin.orgnih.govresearchgate.netmdpi.com The inhibitory rates were 84.3% and 78.1%, respectively, at a concentration of 10 µM. frontiersin.orgnih.govresearchgate.netmdpi.com

The anti-inflammatory effects of peptides can be influenced by their amino acid composition and structure. nih.gov For example, hydrophobic amino acids can enhance binding to cell membranes, and the position of certain amino acids within the peptide chain can impact activity. nih.gov

Elucidated Mechanisms of Action

Disruption of Fundamental Cellular Processes and Microbial Growth

This compound, a cyclic tripeptide mycotoxin produced by fungi of the Aspergillus genus, exerts its biological effects by interfering with core cellular functions essential for life. biosynth.commdpi.com The primary mechanism identified is the inhibition of protein synthesis, a fundamental process that underpins nearly all aspects of cell structure, function, and replication. biosynth.com By disrupting the cell's ability to produce new proteins, this compound effectively halts the intricate machinery necessary for microbial growth and proliferation.

The inhibition of protein synthesis has profound and cascading consequences for a microbial cell. Protein synthesis, or translation, is the process where genetic information encoded in messenger RNA (mRNA) is used to build proteins. atdbio.com This process is carried out by ribosomes, which are complex molecular machines. atdbio.comwikipedia.org When this pathway is blocked, the production of all cellular proteins ceases. This includes:

Structural Proteins: Components necessary for maintaining the physical integrity and shape of the cell.

Enzymatic Proteins: Catalysts for all metabolic reactions, including energy production and the synthesis of cellular building blocks like lipids and nucleic acids.

Regulatory Proteins: Molecules that control gene expression and other cellular processes.

The cessation of protein production directly impacts microbial growth, which is characterized by an orderly increase in all cellular components and typically culminates in cell division. biorxiv.org Processes critical to growth, such as DNA replication and cell wall synthesis, are tightly coupled to protein synthesis. For instance, the formation of the bacterial cell wall, a prerequisite for cell division, is driven by enzymes (proteins) that must be continuously synthesized. dzif.denih.gov The inhibition of their production would lead to a direct arrest of the cell division cycle. dzif.de Therefore, by targeting the foundational process of protein synthesis, this compound disrupts the ability of a microorganism to grow, replicate, and respond to its environment, ultimately leading to a bacteriostatic (growth-inhibiting) or bactericidal (cell-killing) effect.

While this compound's broad biological activity and pharmacology remain largely unexplored, its classification as a protein synthesis inhibitor places it within a group of compounds known to fundamentally disrupt microbial viability. bioaustralis.comuniscience.co.kr

Identification of Molecular Targets (General Discussion)

The principal molecular target of this compound is understood to be the ribosome, the cellular organelle responsible for protein synthesis. biosynth.comfrontiersin.orgnih.gov This identification is based on its established function as a protein synthesis inhibitor, a class of molecules that almost universally interacts with the ribosomal machinery. biosynth.com

Ribosomes are complex structures composed of ribosomal RNA (rRNA) and proteins, divided into a large and a small subunit. In bacteria, these are the 50S and 30S subunits, which combine to form the 70S ribosome. wikipedia.org These subunits work in concert to read mRNA codons and catalyze the formation of peptide bonds between amino acids. The ribosome features three key binding sites for transfer RNA (tRNA), the molecule that delivers the amino acids:

A (aminoacyl) site: The entry point for tRNA molecules carrying a new amino acid.

P (peptidyl) site: Holds the tRNA connected to the growing polypeptide chain.

E (exit) site: The final site from which the uncharged tRNA exits the ribosome.

Protein synthesis inhibitors can block translation at various stages by binding to different parts of the ribosome. For example, some antibiotics block the A site, preventing new amino acids from being brought in, while others can inhibit the formation of the peptide bond at the peptidyl transferase center on the large subunit. frontiersin.org

Although the ribosome is the general target for this compound, the specific details of its interaction are not yet fully elucidated in publicly available research. It is not definitively known which ribosomal subunit (30S or 50S) it binds to, nor the precise location of its binding site. The lack of detailed biochemical and structural studies means that, while the "what" (protein synthesis inhibition) is known, the "how" (the specific molecular interactions with the ribosome) remains an area for future investigation. The broader family of this compound-type cyclic tripeptides has demonstrated antimicrobial activities, suggesting a conserved interaction with microbial ribosomes. mdpi.comacs.org However, without specific binding studies for this compound itself, a detailed discussion of its molecular target remains general.

Advanced Research Methodologies and Future Directions in Aspochracin Studies

Modern Chromatographic and Spectroscopic Techniques for Isolation and Characterization

The isolation and structural elucidation of aspochracin and its analogs rely on a combination of advanced separation and analytical techniques. The initial extraction from fungal cultures, such as Aspergillus ochraceus, is typically performed using solvents like ethyl acetate (B1210297). mdpi.comnih.gov This is followed by various chromatographic methods for purification.

Modern chromatographic techniques are essential for separating these complex mixtures. iipseries.orgnih.gov High-Performance Liquid Chromatography (HPLC) is a high-resolution technique widely used for the efficient separation, identification, and quantification of natural products based on properties like polarity and molecular size. iipseries.orgrotachrom.com Column chromatography, particularly using silica (B1680970) gel as the stationary phase, has been a standard method for the purification of this compound. mdpi.comiipseries.org These methods can be analytical, for identifying components in small amounts, or preparative, for isolating larger quantities of a specific compound for further study. rotachrom.comchromatographyonline.com

Once isolated, the structural characterization of this compound and its derivatives is accomplished through a suite of spectroscopic methods. olemiss.eduscirp.org Nuclear Magnetic Resonance (NMR) spectroscopy (both 1D and 2D) and mass spectrometry are indispensable for determining the precise molecular structure and stereochemistry. mdpi.comacs.org Chemical methods, such as hydrolysis and chiral analysis, are also employed to confirm the absolute configuration of the amino acid residues within the cyclic peptide structure. acs.orgmdpi.com

Table 1: Key Methodologies for this compound Isolation and Characterization

| Methodology | Purpose | Specific Application Example | Citation |

| Extraction | Initial recovery from fungal broth | Ethyl acetate extraction of Aspergillus fermentation broth | mdpi.comnih.gov |

| Column Chromatography (CC) | Purification of crude extract | Separation of this compound using a silica gel stationary phase | mdpi.comiipseries.org |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation and purification | Analytical and preparative isolation of this compound analogs | iipseries.orgrotachrom.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation | 1D and 2D NMR analysis to determine the connectivity and stereochemistry of atoms | mdpi.comacs.org |

| Mass Spectrometry (MS) | Molecular weight and formula determination | High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) to confirm molecular formula | acs.orgfrontiersin.org |

| Chemical Analysis (e.g., Marfey's method) | Determination of absolute configuration | Analysis of amino acid residues after hydrolysis to establish stereochemistry | mdpi.comfrontiersin.org |

High-Throughput Screening Platforms for Bioactivity Profiling

High-Throughput Screening (HTS) has become a cornerstone of modern drug discovery, allowing for the rapid, automated testing of thousands to millions of compounds for biological activity. assay.worksbmglabtech.com These platforms are critical for efficiently profiling the bioactivities of this compound and its analogs. HTS assays can be configured to assess a wide range of biological targets, including antimicrobial and cytotoxic effects. nih.govnih.gov

The process involves miniaturized assays, often in multi-well plates, where compounds are tested against specific cell lines or biochemical targets. assay.worksnih.gov Automation and robotic handling enable the screening of large compound libraries in a cost-effective and timely manner. bmglabtech.commdpi.com For this compound-type compounds, HTS has been used to evaluate their antifungal activity against pathogens like Candida albicans and to assess their cytotoxic potential. nih.gov The primary goal of HTS is to identify "hit" molecules that exhibit significant activity, which then serve as starting points for further optimization in medicinal chemistry. assay.works

Genomic and Metagenomic Mining for Novel this compound Analogs and Biosynthetic Pathways

The advent of rapid genome sequencing has revealed that fungi, including various Aspergillus species, possess a vast and largely untapped potential for producing secondary metabolites. frontiersin.org The number of biosynthetic gene clusters (BGCs) identified in fungal genomes often far exceeds the number of known compounds produced by that organism, indicating that many BGCs are "silent" under standard laboratory conditions. frontiersin.orgmdpi.com

Genomic and metagenomic mining are powerful in silico strategies to unlock this hidden biosynthetic potential. researchgate.netnih.gov By analyzing the genome of this compound-producing fungi like Aspergillus ochraceus and Aspergillus westerdijkiae, researchers can identify the nonribosomal peptide synthetase (NRPS) gene clusters responsible for its biosynthesis. frontiersin.org Tools like antiSMASH and synthaser are used to detect BGCs and analyze the domain architecture of the synthases involved, facilitating the linkage of known metabolites to their genetic blueprints. researchgate.netnih.gov This approach not only elucidates the biosynthetic pathway of known compounds but also enables the discovery of novel this compound analogs by identifying related but uncharacterized BGCs. frontiersin.org

Computational Chemistry and Molecular Modeling in SAR and Mechanism Prediction

Computational chemistry and molecular modeling have become indispensable tools in medicinal chemistry for understanding structure-activity relationships (SAR) and predicting the mechanism of action of bioactive compounds. scielo.brresearchgate.netunifap.br These in silico methods allow researchers to build three-dimensional models of molecules like this compound and simulate their interactions with biological targets. oncodesign-services.com

By analyzing the relationship between the molecular structure and biological activity, SAR studies can identify the key chemical features responsible for a compound's potency and selectivity. oncodesign-services.com Computational techniques such as molecular docking and pharmacophore modeling can predict how this compound analogs might bind to a target protein, providing rational guidance for lead optimization. nih.gov These models can help filter synthetic options, reducing the time and cost associated with synthesizing and testing new compounds. nih.gov For this compound, these computational approaches can be used to design novel derivatives with potentially enhanced insecticidal or antimicrobial properties by optimizing their fit and interactions within the target's binding site.

Exploration of Underexplored Microbial Sources for this compound-Type Compounds

While originally isolated from Aspergillus ochraceus, this compound and its analogs have been discovered in other, sometimes underexplored, microbial habitats. mdpi.com The search for novel bioactive compounds has increasingly turned to microorganisms from unique and extreme environments, which are considered a promising reservoir of novel chemistry. helmholtz-hips.denih.govnih.gov

Marine-derived fungi and halotolerant (salt-loving) fungi have proven to be a rich source of this compound-type cyclotripeptides. For instance, eleven new analogs, the sclerotiotides, were isolated from the halotolerant fungus Aspergillus sclerotiorum. nih.govacs.org Another analog, sclerotiotide L, was found in Aspergillus violaceofuscus, a fungus isolated from a marine sponge. frontiersin.orgresearchgate.net Other underexplored sources for novel natural products include myxobacteria and microbes from unique locations such as cenotes (sinkholes). nih.govfrontiersin.orgacs.org Exploring these untapped microbial niches holds significant potential for the discovery of new this compound-type compounds with unique structures and valuable biological activities. frontiersin.org

Q & A

Q. What experimental methodologies are recommended for isolating and characterizing Aspochracin from fungal sources?

Q. How can researchers design initial fermentation conditions to maximize this compound production?

Begin with a basic medium containing carbon/nitrogen sources (e.g., glucose, corn steep liquor) and artificial seawater. Use single-factor experiments to identify critical components (e.g., sodium glutamate significantly impacts yield). Preliminary screening via Plackett-Burman design helps prioritize variables before advanced optimization .

Q. What analytical techniques are essential for quantifying this compound in complex biological matrices?

High-performance liquid chromatography (HPLC) with UV detection (λ = 210–280 nm) is standard. Combine with LC-MS for specificity. Calibration curves using purified this compound (e.g., 0.1–100 µg/mL) ensure accuracy. Validate methods per ICH guidelines (precision, recovery >90%) .

Advanced Research Questions

Q. How can response surface methodology (RSM) be applied to optimize this compound yield in submerged fermentation?

After identifying key factors (e.g., glucose, mannitol, KH₂PO₄) via Plackett-Burman, use central composite design (CCD) to model interactions. For Aspergillus insulicola, RSM increased yield to 2.25 mg/g DCW (2.15× baseline) using optimized concentrations: glucose 15.54 g/L, mannitol 20 g/L, sodium glutamate 10 g/L, and 40.95% artificial seawater .

Table 1: Optimized Medium Composition for this compound Production

| Component | Concentration (g/L) |

|---|---|

| Glucose | 15.54 |

| Mannitol | 20.00 |

| Sodium Glutamate | 10.00 |

| KH₂PO₄ | 0.50 |

Q. How should researchers address contradictions in this compound’s reported bioactivity data across studies?

Discrepancies may arise from strain variability, purity, or assay protocols. Replicate experiments using standardized strains (e.g., ATCC-deposited Aspergillus spp.) and validate bioassays with positive controls (e.g., amphotericin B for antifungal activity). Meta-analyses of primary data (LC-MS, NMR) can identify methodological outliers .

Q. What strategies ensure reproducibility of this compound’s structural elucidation using NMR and computational modeling?

Assign NMR signals (¹H, ¹³C) using 2D techniques (HSQC, HMBC) and compare with density functional theory (DFT)-predicted chemical shifts. Use software like Gaussian or ACD/Labs for conformational analysis. Discrepancies >0.5 ppm warrant re-isolation or purity reassessment .

Q. How can mixed-method approaches resolve challenges in this compound’s biosynthesis pathway identification?

Combine genomic analysis (e.g., gene clusters via antiSMASH) with stable isotope labeling (¹³C-glucose) to trace precursor incorporation. Knockout mutants of nonribosomal peptide synthetase (NRPS) genes can confirm biosynthetic steps .

Data Integrity & Reporting

Q. What statistical practices are critical for validating this compound’s dose-response relationships in pharmacological studies?

Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values. Report confidence intervals (95%) and validate assumptions (normality, homoscedasticity). For in vivo studies, power analysis ensures adequate sample sizes (n ≥ 6) .

Q. How should researchers document negative or inconclusive results in this compound studies?

Include raw data in supplementary materials (e.g., failed fermentation batches, inactive analogs). Discuss potential causes (e.g., media pH, oxygen transfer limitations) to guide future work .

Resource & Collaboration

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.